Arachin is sourced from the seeds of the peanut plant (Arachis hypogaea), which is cultivated globally for its edible seeds. The extraction and purification of arachin typically occur during the processing of peanuts for oil or meal production.
Arachin is classified under the category of globulins, specifically as a 7S globulin, which refers to its sedimentation coefficient. This classification indicates its solubility and behavior in aqueous solutions, which are critical for understanding its functional properties in food applications.
The synthesis of arachin can be achieved through various methods, primarily involving the extraction from peanut flour or meal. The most common techniques include:
The extraction process typically involves grinding peanuts into a fine flour, followed by mixing with water or buffer solutions. After centrifugation to remove insoluble materials, the supernatant containing soluble proteins is subjected to further purification steps such as dialysis or ultrafiltration to concentrate arachin.
Arachin has a complex molecular structure characterized by multiple domains that contribute to its functional properties. It consists of several polypeptide chains that form a globular shape, allowing it to interact with other molecules.
The molecular weight of arachin is approximately 60 kDa. Its amino acid composition includes a high proportion of essential amino acids such as lysine and leucine, which are vital for human nutrition.
Arachin participates in various biochemical reactions that are crucial for its functionality in food systems. Key reactions include:
These reactions are influenced by factors such as temperature, pH, and moisture content. Understanding these conditions is essential for optimizing food processing techniques that utilize arachin.
The mechanism by which arachin exerts its effects in biological systems involves several pathways:
Research indicates that arachin may play a role in modulating immune responses and influencing gut health through its peptide fragments.
Arachin is typically found as a powder with the following characteristics:
The chemical properties of arachin include:
Arachin has several applications in scientific research and food technology:
Arachin is the predominant seed storage protein in the cultivated peanut (Arachis hypogaea L.), an allotetraploid legume (2n=4x=40) originating from Central Brazil. The genus Arachis comprises approximately 70 species, with A. hypogaea domesticated for global cultivation due to its nutritional and economic value [5] [7]. Peanuts develop through geocarpy, where fertilized flowers ("pegs") penetrate the soil for pod maturation. Arachin accumulates in cotyledonary protein bodies during seed development, serving as a nitrogen reservoir for germination [7] [9]. Taxonomically, peanut proteins are classified into two major fractions: arachin (salt-insoluble) and conarachin (salt-soluble), with arachin constituting approximately 63% of total seed proteins [2]. The protein’s nomenclature derives directly from the genus name Arachis, reflecting its species-specific origin [5].
Arachin is a complex oligomeric protein historically categorized into polymorphic forms (A, A1, B) based on electrophoretic mobility and sedimentation coefficients [4] [8]. Key structural features include:
Table 1: Subunit Composition of Arachin Polymorphs
Variant | Molecular Weight (kDa) | Subunit Composition | Prevalence |
---|---|---|---|
Arachin A | 330–345 | α₂β₂γδ (per 170kDa) | 65% of nuts |
Arachin B | 330–345 | β₄γδ (per 170kDa) | 33% of nuts |
Arachin A1 | ~330 | α₄γδ (per 170kDa) | Rare |
Arachin (legumin-like 11S globulin) and conarachin (vicilin-like 7S globulin) exhibit distinct physicochemical and functional properties:
Table 2: Functional Comparison of Peanut Storage Proteins
Property | Arachin (11S) | Conarachin (7S) |
---|---|---|
Molecular Weight | 330–345 kDa | 150–170 kDa |
Subunit Disulfide Bonds | Limited | Absent |
Emulsion Activity Index | 15.7 m²/g | 25.4 m²/g |
Emulsion Stability | 32.1 min | 84.2 min |
Allergen Designation | Ara h 3 | Ara h 1 |
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